molecular formula C11H14N2O3S B8415979 2-Amino-5-(3-hydroxy-3-methylbut-1-ynyl)benzenesulfonamide

2-Amino-5-(3-hydroxy-3-methylbut-1-ynyl)benzenesulfonamide

Cat. No.: B8415979
M. Wt: 254.31 g/mol
InChI Key: YXTRCGAYRIYIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-hydroxy-3-methylbut-1-ynyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-amino-5-(3-hydroxy-3-methylbut-1-ynyl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-11(2,14)6-5-8-3-4-9(12)10(7-8)17(13,15)16/h3-4,7,14H,12H2,1-2H3,(H2,13,15,16)

InChI Key

YXTRCGAYRIYIPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=C(C=C1)N)S(=O)(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-bromobenzenesulfonamide (2 g, 7.96 mmol), copper(I) iodide (0.076 g, 0.40 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.280 g, 0.40 mmol) were slurried in anhydrous N,N-dimethylformamide (6 mL) in a microwave vial. 2-Methyl-3-butyn-2-ol (2.316 mL, 23.89 mmol) followed by diisopropylamine (3.37 mL, 23.89 mmol) were added, the vial was capped, purged with argon and the mixture was heated in a microwave at 100° C. for 30 min. The mixture was filtered and the solvent was evaporated in vacuo. Purification by column chromatography, using a gradient of 60-70% ethyl acetate in heptane as the eluent, gave 0.92 g (46% yield) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.316 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
0.076 g
Type
catalyst
Reaction Step Five
Quantity
0.28 g
Type
catalyst
Reaction Step Six
Yield
46%

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